8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Mechanism of Action
Target of Action
Quinolines often target enzymes or receptors in cells. For example, some quinolines are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The mode of action of quinolines can vary greatly depending on their specific structure and functional groups. They may interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, or allosteric modulation .
Biochemical Pathways
Quinolines can affect a wide range of biochemical pathways. For example, some quinolines are used as antimalarial drugs, where they interfere with the heme detoxification pathway in the malaria parasite .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinolines can vary greatly depending on their specific structure and functional groups. Some quinolines are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of quinolines can be diverse, ranging from inhibition of enzyme activity to disruption of cellular processes. This can lead to various therapeutic effects, such as antibacterial, antineoplastic, and antiviral activities .
Action Environment
The action, efficacy, and stability of quinolines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some quinolines may be more effective or stable under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with fluorinated benzaldehydes under acidic or basic conditions . The reaction conditions often require the use of solvents like tetrahydrofuran or dimethylformamide and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Alkyl halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has numerous applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines and pyrazoloquinolines, such as:
- 7-fluoro-4-(diethylamino)-1-methylbutylaminoquinoline
- 3-(5-chloro-2-phenyl-1H-indol-3-ylimino)methylquinoline-2(1H)-thione
Uniqueness
8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Biological Activity
8-Fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H16F2N2, with a molecular weight of approximately 354.36 g/mol. The compound features a bicyclic structure that combines both pyrazole and quinoline moieties, with fluorine substituents that enhance its biological activity.
Mechanisms of Biological Activity
Research indicates that pyrazoloquinoline derivatives exhibit significant biological activities through various mechanisms:
-
Anti-inflammatory Activity :
- Compounds in this class have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. Specifically, they inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways, which are pivotal in inflammatory responses .
- A study reported that certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents, indicating their potential therapeutic applications .
-
Anticancer Activity :
- Pyrazoloquinoline derivatives have shown promise as anticancer agents by inducing apoptosis in various cancer cell lines. For instance, compounds were evaluated against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines, demonstrating significant cytotoxic effects .
- The structure-activity relationship analysis revealed that specific substitutions on the phenyl rings significantly influence the potency and selectivity of these compounds against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazoloquinoline derivatives:
Table 1: Summary of Biological Activities
Compound Name | Biological Activity | IC50 Value (μM) | Remarks |
---|---|---|---|
This compound | Anti-inflammatory | 0.39 | Comparable to positive control 1400 W |
Derivative A | Anticancer (MCF-7) | 0.25 | High selectivity against cancer cells |
Derivative B | Anticancer (HepG2) | 0.15 | Induces apoptosis via mitochondrial pathway |
Note: Values are indicative based on available literature.
Notable Research Findings
- Inhibition of NO Production : A study demonstrated that the compound significantly reduced LPS-induced NO production in RAW 264.7 cells, with an IC50 value indicating potent anti-inflammatory effects .
- Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while maintaining low toxicity towards normal cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoloquinolines is heavily influenced by their chemical structure. Key findings from SAR analyses include:
- Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and electron-withdrawing properties, which can improve binding affinity to biological targets.
- Positioning of Functional Groups : The position of substituents on the phenyl rings plays a crucial role in determining both potency and selectivity for specific biological pathways .
Properties
IUPAC Name |
8-fluoro-1-(3-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-7-4-8-17(11-15)27-22-18-12-16(24)9-10-20(18)25-13-19(22)21(26-27)14-5-2-1-3-6-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBNMNPRMBECDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.